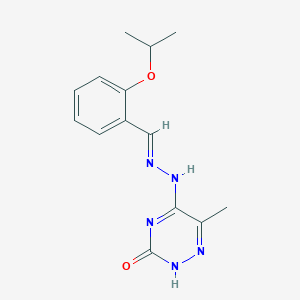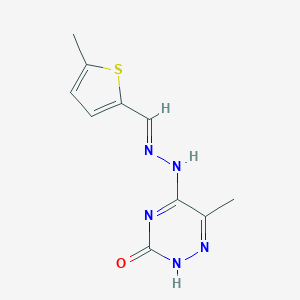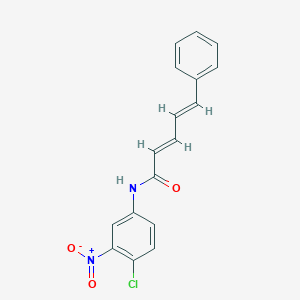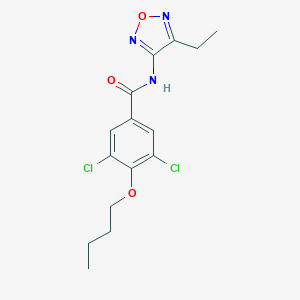![molecular formula C13H17N3O2 B254411 N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide, also known as BZPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZPMA belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide exerts its biological activity by interacting with various cellular targets. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide also modulates the expression of genes involved in neuroprotection and immune regulation.
Biochemical and Physiological Effects
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide also reduces oxidative stress and inflammation in the brain by modulating the expression of certain genes. In addition, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide enhances the activity of immune cells by promoting the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide also exhibits a high degree of selectivity towards its cellular targets. However, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has certain limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. In addition, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide. One potential application is in the development of novel cancer therapies. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to exhibit potent anti-cancer activity and could potentially be used in combination with other anti-cancer drugs. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to have neuroprotective effects and could potentially be used to prevent or slow down the progression of these diseases. Finally, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide could be further studied for its immunomodulatory effects and its potential use in the treatment of autoimmune diseases.
Métodos De Síntesis
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide can be synthesized by the reaction of 2-methoxyacetyl chloride with 2-aminobenzimidazole in the presence of triethylamine. The resulting product is then reacted with 3-bromopropylamine to obtain N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been found to exhibit anti-cancer activity by inducing cell death in cancer cells. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to modulate the immune system by enhancing the activity of immune cells.
Propiedades
Nombre del producto |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide |
|---|---|
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H17N3O2/c1-18-9-13(17)14-8-4-7-12-15-10-5-2-3-6-11(10)16-12/h2-3,5-6H,4,7-9H2,1H3,(H,14,17)(H,15,16) |
Clave InChI |
YVIMJCZNLWOYAB-UHFFFAOYSA-N |
SMILES |
COCC(=O)NCCCC1=NC2=CC=CC=C2N1 |
SMILES canónico |
COCC(=O)NCCCC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)

![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)

![methyl 2-(1-(4-isopropylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254345.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254347.png)
![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B254348.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)
